molecular formula C23H25N5O4 B11264270 1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11264270
M. Wt: 435.5 g/mol
InChI Key: MBZQQMVOVLAVBJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by the formation of the triazoloazepine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-(METHYL)UREA: A similar compound with a simpler structure.

    3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-(PHENYL)UREA: Another related compound with a phenyl group instead of the triazoloazepine moiety.

Uniqueness

The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its complex structure, which imparts distinct chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H25N5O4/c1-30-18-7-5-6-16(12-18)24-23(29)28(17-9-10-19-20(13-17)32-15-31-19)14-22-26-25-21-8-3-2-4-11-27(21)22/h5-7,9-10,12-13H,2-4,8,11,14-15H2,1H3,(H,24,29)

InChI Key

MBZQQMVOVLAVBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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